An In-depth Technical Guide to the Synthesis and Characterization of 4-Cyano-2-methoxybenzoic acid
An In-depth Technical Guide to the Synthesis and Characterization of 4-Cyano-2-methoxybenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Cyano-2-methoxybenzoic acid is a valuable building block in the fields of medicinal chemistry and materials science. Its unique trifunctionalized aromatic scaffold, featuring a carboxylic acid, a nitrile, and a methoxy group, allows for diverse chemical modifications, making it an attractive starting material for the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Cyano-2-methoxybenzoic acid, offering insights into the underlying chemical principles and detailed experimental protocols. The content is designed to equip researchers and professionals with the necessary knowledge to confidently synthesize, purify, and characterize this versatile compound.
Introduction: The Significance of 4-Cyano-2-methoxybenzoic acid
4-Cyano-2-methoxybenzoic acid, with the chemical formula C₉H₇NO₃ and CAS number 89469-52-3, is a substituted benzoic acid derivative.[1] Its importance stems from the strategic placement of its functional groups, which can be selectively manipulated to build a wide array of more complex molecules. The carboxylic acid moiety provides a handle for amide bond formation, esterification, and other acid-mediated reactions. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions. The methoxy group, an electron-donating group, influences the reactivity of the aromatic ring and can be a site for ether cleavage if required. This trifecta of reactivity makes 4-Cyano-2-methoxybenzoic acid a sought-after intermediate in the synthesis of pharmaceuticals, agrochemicals, and functional materials.
Strategic Synthesis of 4-Cyano-2-methoxybenzoic acid
The synthesis of 4-Cyano-2-methoxybenzoic acid can be approached through several strategic pathways. The choice of a particular route often depends on the availability of starting materials, desired scale of the reaction, and tolerance to specific reagents and reaction conditions. A prevalent and reliable method involves the cyanation of a halogenated precursor, typically 4-bromo-2-methoxybenzoic acid.
Retrosynthetic Analysis
A logical retrosynthetic approach to 4-Cyano-2-methoxybenzoic acid points towards 4-bromo-2-methoxybenzoic acid as a key intermediate. The nitrile group can be installed via a nucleophilic substitution reaction, a well-established transformation in organic synthesis.
Caption: Retrosynthetic analysis of 4-Cyano-2-methoxybenzoic acid.
Recommended Synthetic Protocol: Cyanation of 4-Bromo-2-methoxybenzoic acid
This protocol details a robust method for the synthesis of 4-Cyano-2-methoxybenzoic acid starting from the commercially available 4-bromo-2-methoxybenzoic acid. The reaction employs a copper-catalyzed cyanation, a variation of the classic Rosenmund-von Braun reaction, which offers good yields and functional group tolerance.[2][3]
Step 1: Synthesis of the Starting Material, 4-Bromo-2-methoxybenzoic acid
While 4-bromo-2-methoxybenzoic acid is commercially available, understanding its synthesis provides deeper insight. It is typically prepared from 4-bromo-2-hydroxybenzoic acid via methylation.
-
Reaction:
-
4-bromo-2-hydroxybenzoic acid + Methyl iodide (in the presence of a base like K₂CO₃) → 4-bromo-2-methoxybenzoic acid
-
-
Causality: The phenoxide, formed by the deprotonation of the hydroxyl group by the base, acts as a nucleophile and attacks the electrophilic methyl iodide in a Williamson ether synthesis.
Step 2: Cyanation of 4-Bromo-2-methoxybenzoic acid
-
Reaction:
-
4-bromo-2-methoxybenzoic acid + Copper(I) cyanide → 4-Cyano-2-methoxybenzoic acid
-
-
Experimental Protocol:
-
Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 4-bromo-2-methoxybenzoic acid (1 equivalent).
-
Reagent Addition: Add copper(I) cyanide (1.2 equivalents) and a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).
-
Reaction Conditions: Heat the reaction mixture to a temperature of 140-160 °C under a nitrogen atmosphere. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: After the reaction is complete (typically 4-8 hours), cool the mixture to room temperature. Pour the reaction mixture into a solution of ferric chloride and hydrochloric acid to decompose the copper cyanide complex. This is an exothermic process and should be done with caution in an ice bath.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure 4-Cyano-2-methoxybenzoic acid.
-
-
Trustworthiness of the Protocol: This protocol is a self-validating system. The progress of the reaction can be clearly monitored by chromatographic techniques. The formation of the product is confirmed by the disappearance of the starting material and the appearance of a new spot with a different retention factor. The final product's purity can be assessed by its sharp melting point and spectroscopic analysis.
Caption: Experimental workflow for the synthesis of 4-Cyano-2-methoxybenzoic acid.
Comprehensive Characterization of 4-Cyano-2-methoxybenzoic acid
Thorough characterization is crucial to confirm the identity and purity of the synthesized 4-Cyano-2-methoxybenzoic acid. A combination of physical and spectroscopic methods should be employed.
Physical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₇NO₃ | [1] |
| Molecular Weight | 177.16 g/mol | [1] |
| Appearance | White to off-white solid | |
| Melting Point | 178-180 °C | |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, methanol), sparingly soluble in water. |
Spectroscopic Analysis
The following sections detail the expected spectroscopic data for 4-Cyano-2-methoxybenzoic acid based on its structure and data from analogous compounds.
The ¹H NMR spectrum provides information about the different types of protons and their chemical environments in the molecule.
-
Expected Chemical Shifts (δ) in ppm (referenced to TMS):
-
Carboxylic Acid Proton (-COOH): A broad singlet typically appearing far downfield, around 12-13 ppm. This peak may be exchangeable with D₂O.
-
Aromatic Protons (Ar-H): The three protons on the aromatic ring will appear in the region of 7.0-8.0 ppm. Due to the substitution pattern, they will likely exhibit a complex splitting pattern (doublets and doublet of doublets).
-
Methoxy Protons (-OCH₃): A sharp singlet integrating to three protons, expected around 3.9-4.1 ppm.
-
The ¹³C NMR spectrum provides information about the different carbon atoms in the molecule.
-
Expected Chemical Shifts (δ) in ppm:
-
Carboxylic Acid Carbon (-COOH): In the range of 165-170 ppm.
-
Aromatic Carbons (Ar-C): Multiple peaks between 110-160 ppm. The carbon attached to the methoxy group will be the most shielded (lowest ppm value), while the carbon attached to the carboxylic acid will be more deshielded. The carbon attached to the cyano group will also be in this region.
-
Nitrile Carbon (-CN): A peak around 115-120 ppm.
-
Methoxy Carbon (-OCH₃): A peak around 55-60 ppm.
-
The IR spectrum is used to identify the presence of specific functional groups.
-
Expected Characteristic Absorption Bands (cm⁻¹):
-
O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of a carboxylic acid dimer.
-
C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.
-
C≡N Stretch (Nitrile): A sharp, medium-intensity peak around 2220-2240 cm⁻¹.[4]
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1680-1710 cm⁻¹.
-
C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.
-
C-O Stretch (Ether): A strong band in the 1250-1300 cm⁻¹ region.
-
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Expected Molecular Ion Peak (M⁺):
-
In an electron ionization (EI) mass spectrum, the molecular ion peak would be observed at an m/z value corresponding to the molecular weight of the compound (177.16).
-
-
Expected Fragmentation Pattern:
-
Loss of a hydroxyl radical (-OH) from the carboxylic acid group to give a fragment at m/z 160.
-
Loss of a methoxy radical (-OCH₃) to give a fragment at m/z 146.
-
Loss of carbon monoxide (-CO) from the acylium ion to give further fragments.
-
Caption: Workflow for the characterization of 4-Cyano-2-methoxybenzoic acid.
Safety and Handling
As with any chemical synthesis, proper safety precautions must be observed.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood, especially when working with volatile solvents and toxic reagents like copper(I) cyanide.
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
Conclusion
This technical guide has provided a detailed protocol for the synthesis and a comprehensive overview of the characterization of 4-Cyano-2-methoxybenzoic acid. The recommended synthetic route via cyanation of 4-bromo-2-methoxybenzoic acid is a reliable and scalable method. The detailed characterization data serves as a benchmark for researchers to confirm the identity and purity of their synthesized material. By following the protocols and understanding the underlying principles outlined in this guide, researchers and drug development professionals can confidently utilize 4-Cyano-2-methoxybenzoic acid as a key building block in their synthetic endeavors.
References
-
PubChem. (n.d.). 4-Cyano-2-methoxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
PubMed. (2011). Copper-mediated cyanation of aryl halide with the combined cyanide source. National Center for Biotechnology Information. Retrieved from [Link]
- Zanon, J., Klapars, A., & Buchwald, S. L. (2003). Copper-Catalyzed Domino Halide Exchange-Cyanation of Aryl Bromides. Journal of the American Chemical Society, 125(10), 2890–2891.
-
Rasayan Journal of Chemistry. (n.d.). VIBRATIONAL SPECTROSCOPIC STUDIES OF 4- CYANOBENZOIC ACID. Retrieved from [Link]
Sources
- 1. 4-Cyano-2-methoxybenzoic acid | C9H7NO3 | CID 15166004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Copper-mediated cyanation of aryl halide with the combined cyanide source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Copper-Catalyzed Domino Halide Exchange-Cyanation of Aryl Bromides [organic-chemistry.org]
- 4. Bot Verification [rasayanjournal.co.in]
